molecular formula C17H19FN4O2 B5486493 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one

3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one

Cat. No. B5486493
M. Wt: 330.36 g/mol
InChI Key: VJVMWUWOFJPZJV-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one, also known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one acts as an antagonist at the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the dopamine transporter, 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This increased dopamine signaling is thought to underlie the therapeutic effects of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been shown to increase dopamine signaling in the brain, leading to increased activation of dopamine receptors. This increased dopamine signaling has been associated with the neuroprotective and antidepressant effects of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one. Additionally, 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine, suggesting that it may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one is that it has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. Additionally, 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been shown to be effective in animal models of neurodegenerative diseases and drug addiction. However, one limitation of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one. One area of interest is the potential use of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one may be useful in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one in humans. Additionally, the development of more potent and selective dopamine transporter antagonists may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one involves the reaction of 4-fluoroaniline with 1-propyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide. This amide is then reacted with piperazine to yield 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one. The synthesis of 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been optimized by several research groups, and the yield and purity of the compound have been improved over time.

Scientific Research Applications

3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has also been investigated for its potential as an antidepressant and anxiolytic agent. Additionally, 3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one has been studied for its potential to treat drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.

properties

IUPAC Name

3-(4-fluorophenyl)-4-(2-propylpyrazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-2-10-22-14(7-8-20-22)17(24)21-11-9-19-16(23)15(21)12-3-5-13(18)6-4-12/h3-8,15H,2,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVMWUWOFJPZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)N2CCNC(=O)C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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